TMC647055 Demonstrates Broader Cross-Genotypic Coverage than Other Non-Nucleoside NS5B Inhibitors (NNIs)
TMC647055 maintains high-affinity binding across a broader range of HCV genotypes compared to many NNI-1 site inhibitors, which often have limited activity beyond genotype 1 [1]. In a transient replicon assay evaluating clinical isolates, the median EC50 for TMC647055 was ≤ 113 nM for genotypes 1a, 1b, 3a, 4a, and 6a [2]. This is in contrast to its significantly reduced activity against genotype 2a (EC50 = 12.53 µM) and 2b (EC50 > 28.7 µM), a well-defined gap [2].
| Evidence Dimension | Median EC50 against HCV genotypes 1a, 1b, 3a, 4a, 6a |
|---|---|
| Target Compound Data | 27 nM (1b), 48 nM (1a), 88 nM (3a), 97 nM (4a), 113 nM (6a) |
| Comparator Or Baseline | TMC647055 against genotype 2a (EC50 = 12.53 µM) and 2b (EC50 > 28.7 µM) |
| Quantified Difference | >200-fold reduction in susceptibility for genotypes 2a/2b compared to genotype 1b |
| Conditions | Transient replicon assay using chimeric replicons with NS5B sequences from patient isolates. |
Why This Matters
For research on pan-genotypic or multi-genotypic HCV models beyond just genotype 1, TMC647055 offers a specific, quantifiable advantage, whereas many in-class NNIs lack this breadth of coverage.
- [1] Cummings MD, Lin TI, Hu L, et al. Discovery and Early Development of TMC647055, a Non-Nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. 2014;57(5):1880-1892. View Source
- [2] Devogelaere B, Berke JM, Vijgen L, et al. TMC647055, a Potent Nonnucleoside Hepatitis C Virus NS5B Polymerase Inhibitor with Cross-Genotypic Coverage. Antimicrobial Agents and Chemotherapy. 2012;56(9):4676-4684. View Source
